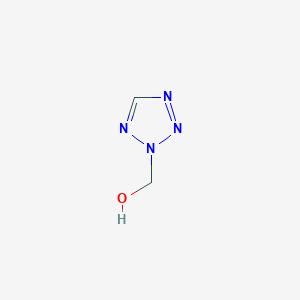

(2H-Tetrazol-2-yl)methanol

説明

(2H-Tetrazol-2-yl)methanol is a heterocyclic compound featuring a tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted with a hydroxymethyl group. Tetrazole derivatives are widely utilized in coordination chemistry due to their ability to act as ligands, forming stable complexes with metals . The compound’s molecular formula is inferred as C₂H₄N₄O (molecular weight: 100.08 g/mol), with key functional groups being the tetrazole ring and methanol moiety.

特性

CAS番号 |

86979-30-8 |

|---|---|

分子式 |

C2H4N4O |

分子量 |

100.08 g/mol |

IUPAC名 |

tetrazol-2-ylmethanol |

InChI |

InChI=1S/C2H4N4O/c7-2-6-4-1-3-5-6/h1,7H,2H2 |

InChIキー |

BAMDZMUAOHZBPM-UHFFFAOYSA-N |

正規SMILES |

C1=NN(N=N1)CO |

製品の起源 |

United States |

準備方法

The synthesis of (2H-Tetrazol-2-yl)methanol can be approached through several methods. One common synthetic route involves the reaction of alcohols or aldehydes with sodium azide and triethyl orthoformate . This method is advantageous due to its moderate conditions and high yields. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .

化学反応の分析

(2H-Tetrazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with acidic materials and strong oxidizers to produce caustic and toxic fumes . Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids. Major products formed from these reactions include new tetrazole derivatives and other nitrogen-containing compounds .

科学的研究の応用

(2H-Tetrazol-2-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a bioisostere for carboxylic acids, enhancing the solubility and membrane permeability of pharmaceutical compounds . It also exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities . In industry, it is used in the production of polymers, explosives, and as a catalyst in various chemical reactions .

作用機序

The mechanism of action of (2H-Tetrazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize negative charges and facilitate receptor-ligand interactions .

類似化合物との比較

Structural Features and Functional Groups

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| (2H-Tetrazol-2-yl)methanol | C₂H₄N₄O | 100.08 | Tetrazole, methanol |

| Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate | C₁₂H₁₂N₆O₃ | 296.26 | Tetrazole, benzoxazole, ester |

| (2-methyl-5-nitro-1H-imidazol-1-yl)methanol | C₅H₇N₃O₃ | 157.13 | Imidazole, nitro, methanol |

| Thiazol-2-yl-methanol | C₄H₅NOS | 115.15 | Thiazole, methanol |

| (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol | C₆H₁₁N₃O | 141.17 | Triazole, methanol |

Key Observations :

- Tetrazole vs. Other Heterocycles: The tetrazole ring in (2H-Tetrazol-2-yl)methanol offers strong coordination capabilities, unlike imidazole or thiazole derivatives, which prioritize biological activity .

Key Observations :

Key Observations :

- Tetrazole-Benzoxazole Hybrids : Exhibit broad-spectrum biological activities due to synergistic effects of both rings .

- Imidazole Derivatives : Focus on antiviral applications, aligning with drug-repurposing studies for dengue and HCV .

- Thiazole/Triazole Derivatives : Primarily used in materials science or as synthetic intermediates .

Stability and Reactivity

- Tetrazole Derivatives : High thermal stability due to aromaticity, but sensitive to strong acids/bases .

- Nitro-Imidazole Derivatives : Reactivity driven by nitro groups, enabling redox-active behavior in drug candidates .

- Thiazole Derivatives : Sulfur atoms enhance metal-binding capacity, useful in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。